Di-baclofen Urea Dimethyl Ester
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Overview
Description
Di-baclofen Urea Dimethyl Ester is a chemical compound known for its role as an impurity in Baclofen, a specific GABA-B receptor agonist and muscle relaxant used primarily to treat spasticity. The molecular formula of this compound is C23H26Cl2N2O5, and it has a molecular weight of 481.37 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-baclofen Urea Dimethyl Ester typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isocyanates or carbamoyl chlorides with ammonia, which can be generated by reacting the corresponding amine with phosgene . This method, although not environmentally friendly, is commonly used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
Di-baclofen Urea Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reducing agents like triethylamine.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Triethylamine is often used as a reducing agent.
Substitution: Nucleophiles such as amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction and substitution reactions can produce different substituted urea derivatives .
Scientific Research Applications
Di-baclofen Urea Dimethyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its interactions with biological systems, particularly its role as an impurity in Baclofen.
Medicine: Investigated for its potential therapeutic effects and its role in muscle relaxation.
Industry: Used in the production of various chemical products, including pharmaceuticals.
Mechanism of Action
The mechanism of action of Di-baclofen Urea Dimethyl Ester is closely related to its role as an impurity in Baclofen. Baclofen is a GABA-B receptor agonist that exerts its effects by binding to GABA-B receptors on pre- and post-synaptic neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is responsible for its muscle relaxant properties and its use in treating spasticity .
Comparison with Similar Compounds
Similar Compounds
Di-baclofen Urea: Another impurity of Baclofen with similar properties.
N-substituted Ureas: A class of compounds with diverse chemical and biological properties.
Uniqueness
Di-baclofen Urea Dimethyl Ester is unique due to its specific role as an impurity in Baclofen and its distinct chemical structure. Its synthesis and reactions are well-studied, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C23H26Cl2N2O5 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-4-[[2-(4-chlorophenyl)-4-methoxy-4-oxobutyl]carbamoylamino]butanoate |
InChI |
InChI=1S/C23H26Cl2N2O5/c1-31-21(28)11-17(15-3-7-19(24)8-4-15)13-26-23(30)27-14-18(12-22(29)32-2)16-5-9-20(25)10-6-16/h3-10,17-18H,11-14H2,1-2H3,(H2,26,27,30) |
InChI Key |
MRWNGXREVIJUEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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